molecular formula C20H19BrN4O2 B213761 N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

カタログ番号 B213761
分子量: 427.3 g/mol
InChIキー: RZGZEMDYAJOAHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BAY 43-9006 was first synthesized in 2001 by scientists at Bayer AG and has since been the subject of numerous scientific studies.

作用機序

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. By inhibiting RAF kinase, N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and angiogenesis in several different types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in lab experiments is that it has been extensively studied and is well-characterized, which makes it easier to design experiments and interpret results. However, one limitation is that N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can have off-target effects on other protein kinases, which can complicate data interpretation.

将来の方向性

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that could be used to predict response to N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 treatment in different types of cancer. Additionally, there is ongoing research into the use of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in combination with other cancer therapies, such as immunotherapy and chemotherapy.

合成法

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 involves the reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzylamine with N-(4-acetylamino-3-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

科学的研究の応用

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR, and PDGFR. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

特性

製品名

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

分子式

C20H19BrN4O2

分子量

427.3 g/mol

IUPAC名

N-[4-[acetyl(methyl)amino]phenyl]-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H19BrN4O2/c1-14(26)24(2)19-9-7-18(8-10-19)23-20(27)16-5-3-15(4-6-16)12-25-13-17(21)11-22-25/h3-11,13H,12H2,1-2H3,(H,23,27)

InChIキー

RZGZEMDYAJOAHD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

正規SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。